molecular formula C8H12BrClN2 B3431673 1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride CAS No. 922511-05-5

1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride

Cat. No.: B3431673
CAS No.: 922511-05-5
M. Wt: 251.55 g/mol
InChI Key: UNWXXPQLAHRXAY-UHFFFAOYSA-N
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Description

It is known for its role as a reagent in organic synthesis and has been utilized in the preparation of various derivatives .

Preparation Methods

The preparation of 1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride typically involves several steps, including diazotization, reduction, purification, and salification . In the diazotization step, concentrated hydrochloric acid is used to maintain strong acidity, ensuring the smooth progression of the reaction. The reduction step often employs zinc powder and concentrated hydrochloric acid as reducing agents, which offer good reduction performance and high yield . The final salification step involves the use of acetone for leaching, which helps improve the purity and appearance of the product .

Chemical Reactions Analysis

1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as zinc powder . The compound can also participate in substitution reactions, where it reacts with different nucleophiles to form various derivatives . Major products formed from these reactions include acylsulfonamides and acylsulfamides .

Scientific Research Applications

1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of various organic compounds . In biology, it has been employed in the preparation of bioactive molecules for studying cellular processes . In medicine, the compound is used in the development of pharmaceutical intermediates and potential therapeutic agents . Additionally, it finds applications in the industry for the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride involves its interaction with molecular targets and pathways within cells . The compound can act as a nucleophile, participating in various chemical reactions that modify cellular components . Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride can be compared with other similar compounds such as 4-bromophenylhydrazine hydrochloride, 4-chlorophenylhydrazine hydrochloride, and 4-fluorophenylhydrazine hydrochloride . While these compounds share similar structural features, this compound is unique due to the presence of the ethyl group, which can influence its reactivity and properties . This uniqueness makes it a valuable reagent in specific synthetic applications .

Properties

IUPAC Name

(4-bromo-2-ethylphenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2.ClH/c1-2-6-5-7(9)3-4-8(6)11-10;/h3-5,11H,2,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWXXPQLAHRXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922511-05-5
Record name Hydrazine, (4-bromo-2-ethylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=922511-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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